N-AC-L-Phg-OH
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Overview
Description
N-acetyl-L-phenylglycine is a derivative of phenylglycine, an amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. It is a white crystalline solid that is slightly soluble in water and more soluble in organic solvents. N-acetyl-L-phenylglycine is used in various fields, including pharmaceuticals, where it serves as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-L-phenylglycine can be synthesized through several methods. One common approach involves the acetylation of L-phenylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-acetyl-L-phenylglycine as the primary product .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-phenylglycine often involves the use of large-scale reactors where L-phenylglycine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Phenylglycine oxides.
Reduction: Phenylglycine amines.
Substitution: Various substituted phenylglycine derivatives.
Scientific Research Applications
N-acetyl-L-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of N-acetyl-L-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, in the context of neurological disorders, it may act by modulating neurotransmitter levels and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenylglycine: The parent compound of N-acetyl-L-phenylglycine.
4-Hydroxyphenylglycine: A hydroxylated derivative of phenylglycine.
3,5-Dihydroxyphenylglycine: Another hydroxylated derivative with two hydroxyl groups.
Uniqueness
N-acetyl-L-phenylglycine is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This modification enhances its solubility in organic solvents and its stability under various conditions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m0/s1 |
InChI Key |
GIOUOHDKHHZWIQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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